molecular formula C18H22N4OS B3010002 (3-Methylthiophen-2-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone CAS No. 2034502-78-6

(3-Methylthiophen-2-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone

Cat. No.: B3010002
CAS No.: 2034502-78-6
M. Wt: 342.46
InChI Key: HDYZBRXTAHLREM-UHFFFAOYSA-N
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Description

The compound contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom, and a piperazine ring, which is a six-membered ring containing two nitrogen atoms. It also contains a cinnoline ring, which is a nitrogen-containing heterocyclic compound .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of three different heterocyclic rings. The thiophene and cinnoline rings are aromatic and planar, while the piperazine ring is saturated and likely adopts a chair conformation .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the heteroatoms (sulfur and nitrogen) and any substituents on the rings. The thiophene ring, for example, might undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heterocyclic rings might increase its polarity compared to hydrocarbon-based compounds, potentially affecting its solubility and boiling/melting points .

Scientific Research Applications

Molecular Interactions and Antagonist Activities

One study discussed molecular interactions of a potent and selective antagonist for the CB1 cannabinoid receptor, focusing on conformational analysis and 3D-quantitative structure-activity relationship models. This research contributes to understanding the steric binding interactions with receptors, which could be relevant for the development of new therapeutic agents targeting the cannabinoid system (Shim et al., 2002).

Anticancer and Antituberculosis Activities

Another study explored the synthesis of piperazine derivatives and their anticancer and antituberculosis activities. Selected compounds showed in vitro activity against human breast cancer cell lines and significant antituberculosis effects, highlighting the therapeutic potential of piperazine derivatives in treating these conditions (Mallikarjuna et al., 2014).

Antimicrobial Activities

Research on new pyridine derivatives, including piperazine derivatives, has shown variable and modest antimicrobial activity against investigated bacterial and fungal strains. This suggests the potential use of such compounds in developing new antimicrobial agents (Patel et al., 2011).

Synthesis and Characterization of Metal Complexes

Studies have also been conducted on the synthesis and characterization of metal complexes derived from novel phenolic Mannich bases involving piperazine derivatives. These compounds have been analyzed for their thermal, magnetic, and electronic properties, contributing to the field of coordination chemistry and potential applications in material science (Büyükkıdan & Özer, 2013).

Solvent-Polarity Reconfigurable Fluorescent Logic Gates

Another intriguing application is the development of solvent-polarity reconfigurable fluorescent logic gates based on a naphthalimide fluorophore combined with a piperazine receptor. These compounds exhibit potential for use in probing cellular membranes and protein interfaces due to their ability to reconfigure logic based on solvent polarity (Gauci & Magri, 2022).

Mechanism of Action

Target of Action

Thiophene and its substituted derivatives, which are part of the compound’s structure, have been reported to possess a wide range of therapeutic properties . They have shown effectiveness in biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

For instance, thiophene derivatives have been reported to inhibit kinases, modulate estrogen receptors, and exhibit anti-microbial and anti-cancer properties .

Biochemical Pathways

The compound likely affects multiple biochemical pathways due to its broad range of therapeutic properties. For instance, its anti-inflammatory property might involve the inhibition of pro-inflammatory cytokines. Its anti-cancer property could be related to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Pharmacokinetics

Thiophene derivatives are generally soluble in most organic solvents like alcohol and ether but insoluble in water . This solubility profile can influence the compound’s bioavailability.

Result of Action

The result of the compound’s action would depend on its specific targets and the biochemical pathways it affects. For instance, its anti-inflammatory property could lead to the reduction of inflammation in the body. Its anti-cancer property could result in the inhibition of cancer cell growth .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s solubility and therefore its bioavailability could be affected by the pH of the environment .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its intended use. If it shows promising biological activity, for example, it might be further developed as a pharmaceutical . Alternatively, if it has interesting chemical reactivity, it might be studied for use in synthetic chemistry .

Properties

IUPAC Name

(3-methylthiophen-2-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4OS/c1-13-6-11-24-17(13)18(23)22-9-7-21(8-10-22)16-12-14-4-2-3-5-15(14)19-20-16/h6,11-12H,2-5,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYZBRXTAHLREM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)N2CCN(CC2)C3=NN=C4CCCCC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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